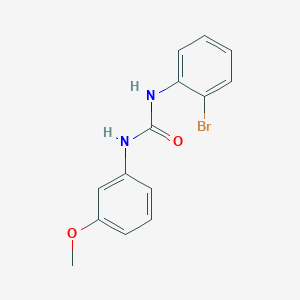
N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea, also known as BPU, is a chemical compound that has been studied for its potential use in cancer therapy. BPU belongs to the class of compounds known as ureas, which have been shown to have anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it is believed that N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea targets multiple signaling pathways involved in cancer cell growth and survival. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea also induces the production of reactive oxygen species, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been shown to have minimal toxicity in normal cells, while having potent anti-cancer effects in cancer cells. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has also been shown to inhibit the growth of cancer cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is its potent anti-cancer effects in various cancer cell lines. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has also been found to have minimal toxicity in normal cells. However, one limitation of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to further investigate its mechanism of action, which would allow for the optimization of its therapeutic potential. Finally, the efficacy of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea in combination with other anti-cancer agents should be explored, as combination therapy has been shown to be more effective than single-agent therapy in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-bromoaniline and 3-methoxyaniline with urea in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in high yield. The chemical structure of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-cancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has also been shown to inhibit the growth of cancer cells in animal models.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-11-6-4-5-10(9-11)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGHBSGKPMKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5484274.png)
![(2R)-2-amino-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B5484279.png)
![7-[4-(benzyloxy)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5484280.png)
![rel-(4aS,8aR)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5484282.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5484290.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5484312.png)
![1-ethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5484317.png)
![(3S*,4R*)-3-methoxy-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5484325.png)
![3-imino-2-[(4-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5484330.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5484336.png)
![7-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5484341.png)
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)
![N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5484351.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5484362.png)